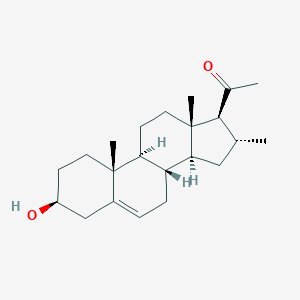

16-alpha-METHYLPREGNENOLONE

Übersicht

Beschreibung

16-alpha-METHYLPREGNENOLONE is a steroidal compound with the molecular formula C21H32O2 It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16-alpha-METHYLPREGNENOLONE typically involves the modification of pregnenolone or related steroidal precursors. One common method includes the selective hydroxylation and methylation of pregnenolone. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

16-alpha-METHYLPREGNENOLONE undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may involve the use of strong acids or bases to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

16-alpha-Methylpregnenolone is a derivative of progesterone, modified to enhance its glucocorticoid activity while minimizing mineralocorticoid effects. The modifications at the 16 position allow for increased selectivity towards glucocorticoid receptors, making it a potent anti-inflammatory agent.

Key Features

- Glucocorticoid Activity : Enhanced anti-inflammatory effects due to selective receptor binding.

- Reduced Mineralocorticoid Activity : Minimizes fluid retention and hypertension risks associated with other corticosteroids.

- Therapeutic Index : Offers a favorable balance between efficacy and safety in clinical settings.

Therapeutic Applications

The applications of this compound span several medical disciplines:

-

Endocrine Disorders :

- Used in the management of adrenal insufficiency as a replacement therapy.

- Effective in congenital adrenal hyperplasia due to its glucocorticoid properties.

-

Rheumatologic Conditions :

- Treatment for systemic lupus erythematosus and rheumatoid arthritis.

- Provides relief from inflammation and pain associated with these conditions.

-

Respiratory Disorders :

- Administered for asthma and chronic obstructive pulmonary disease (COPD) exacerbations.

- Reduces airway inflammation and improves respiratory function.

-

Dermatologic Applications :

- Utilized in treating skin disorders such as dermatitis and psoriasis.

- Helps in reducing inflammation and promoting skin healing.

-

Hematological Conditions :

- Used alongside chemotherapy for lymphomas and leukemias, enhancing treatment outcomes by modulating immune responses.

Clinical Trial Insights

A notable clinical trial investigated the effects of methylprednisolone (a closely related compound) on kidney function in patients with IgA nephropathy. The study demonstrated that oral methylprednisolone significantly reduced the risk of kidney function decline compared to placebo, although it was associated with an increased risk of serious adverse events . This highlights the potential benefits and risks associated with corticosteroid therapies.

Pharmacokinetic Studies

Research into the pharmacokinetics of methylprednisolone has shown that its effects can vary based on the timing of administration, suggesting that circadian rhythms may influence therapeutic outcomes . This information is crucial for optimizing dosing schedules for maximum efficacy.

Comparison Table: Steroid Efficacy

| Compound | Glucocorticoid Activity | Mineralocorticoid Activity | Common Uses |

|---|---|---|---|

| This compound | High | Low | Inflammation, autoimmune diseases |

| Methylprednisolone | High | Moderate | Allergic reactions, respiratory issues |

| Dexamethasone | Very High | Low | Cancer treatment, severe inflammation |

| Betamethasone | High | Low | Skin disorders, allergic conditions |

Wirkmechanismus

The mechanism of action of 16-alpha-METHYLPREGNENOLONE involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, influencing various biological pathways and processes. The exact pathways and molecular targets can vary depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pregnenolone: A precursor in the biosynthesis of steroid hormones.

Progesterone: A key hormone in the regulation of the menstrual cycle and pregnancy.

Dehydroepiandrosterone (DHEA): An endogenous steroid hormone involved in the production of androgens and estrogens.

Uniqueness

16-alpha-METHYLPREGNENOLONE is unique due to its specific structural modifications, such as the 16alpha-methyl group

Biologische Aktivität

16-alpha-Methylpregnenolone (16α-MP) is a synthetic steroid derivative that has garnered attention for its biological activities, particularly in the context of glucocorticoid receptor (GR) interactions and immunological responses. This article will explore the biological activity of 16α-MP, including its mechanisms of action, pharmacological effects, and relevant case studies.

16α-MP functions primarily as a glucocorticoid, exerting its effects by binding to the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that modulates gene expression involved in various physiological processes such as inflammation, metabolism, and immune response. Upon binding to its ligand, the GR undergoes a conformational change that allows it to translocate into the nucleus, where it can either activate or repress target genes .

Structure-Activity Relationship

The structural modifications in 16α-MP, particularly the methyl group at position 16, significantly influence its potency and efficacy compared to other glucocorticoids. Research indicates that this modification enhances the drug's ability to induce apoptosis in lymphoid cells and modulate transcriptional activity . For instance, studies comparing 16α-MP with other compounds like dexamethasone and beta-methasone have shown that the former exhibits distinct apoptotic effects on activated lymphoid cells due to its unique structural properties .

Anti-inflammatory Activity

16α-MP has been studied for its anti-inflammatory properties. It has been shown to effectively suppress pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses. This suppression occurs through GR-mediated transrepression mechanisms, whereby 16α-MP inhibits the transcription of genes involved in inflammation .

Immunosuppressive Effects

The compound also exhibits significant immunosuppressive effects, making it useful in treating autoimmune diseases and preventing transplant rejection. Its ability to modulate T-cell activity and reduce lymphocyte proliferation underlines its potential therapeutic applications in clinical settings .

Case Studies and Research Findings

Several studies have explored the clinical implications of 16α-MP:

- Lymphocyte Apoptosis : A study demonstrated that 16α-MP induced higher rates of apoptosis in IL-2-dependent murine T-lymphocytes compared to other glucocorticoids. This effect was attributed to enhanced transcriptional activation mediated by GR .

- Corticosteroid Use in Infections : A systematic review highlighted the role of corticosteroids, including derivatives like 16α-MP, in managing severe infections. The findings suggested that these agents could reduce inflammatory responses without significantly increasing adverse effects .

- Clinical Trials : In clinical trials involving patients with autoimmune conditions, administration of 16α-MP resulted in significant improvements in disease markers and patient-reported outcomes. The drug was associated with reduced flare-ups and improved quality of life metrics .

Comparative Efficacy Table

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | GR agonist; induces apoptosis | Higher apoptosis rates in T-lymphocytes; effective anti-inflammatory action |

| Dexamethasone | GR agonist; transactivation | Stronger transcriptional activation; used widely for inflammation control |

| Beta-methasone | GR agonist; transactivation | Similar effects but less potent than dexamethasone in some contexts |

Eigenschaften

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,13,16-20,24H,6-12H2,1-4H3/t13-,16+,17-,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSFRYVGIQYVIQ-RDTLVLTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201251078 | |

| Record name | (3β,16α)-3-Hydroxy-16-methylpregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16394-71-1 | |

| Record name | (3β,16α)-3-Hydroxy-16-methylpregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16394-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16.alpha.-Methylpregnenolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3β,16α)-3-Hydroxy-16-methylpregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregn-5-en-20-one, 3-hydroxy-16-methyl-, (3β,16α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.